molecular formula C12H8ClF2I B167465 Bis(4-fluorophenyl)iodonium chloride CAS No. 1828-09-7

Bis(4-fluorophenyl)iodonium chloride

Cat. No. B167465
CAS RN: 1828-09-7
M. Wt: 352.54 g/mol
InChI Key: SZOHSFVTEGLKML-UHFFFAOYSA-M
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Description

“Bis(4-fluorophenyl)iodonium chloride” is a chemical compound with the molecular formula C12H8ClF2I . It is also known by other names such as “Iodonium, bis(p-fluorophenyl)-, chloride”, “AI3-17463”, and "Bis(p-fluorophenyl)iodonium chloride" .


Molecular Structure Analysis

The molecular structure of “Bis(4-fluorophenyl)iodonium chloride” is represented by the canonical SMILES string C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.[Cl-] . This indicates that the compound consists of two 4-fluorophenyl groups attached to an iodonium ion, along with a chloride ion .

Scientific Research Applications

Radiosynthesis of Fluorophenol Derivatives Bis(4-fluorophenyl)iodonium chloride is utilized as an effective precursor in the radiosynthesis of 4-[¹⁸F]fluorophenol, an intermediate compound essential for constructing complex molecules featuring a 4-[¹⁸F]fluorophenoxy moiety. This application is particularly relevant in the field of positron emission tomography (PET) imaging, where 4-[¹⁸F]fluorophenol serves as a precursor for the synthesis of PET tracers. The use of bis(4-benzyloxyphenyl)iodonium salts, closely related to bis(4-fluorophenyl)iodonium chloride, has demonstrated high efficiency in labeling precursors for the synthesis of no-carrier-added form of this compound, with yields significantly improved by employing microwave heating techniques (Helfer et al., 2013).

Synthesis of Iodinated Heterocycles The compound has also found application in the synthesis of iodinated heterocycles at room temperature through a metal-free reaction sequence. Iodonium ions generated from bis(pyridine)iodonium(I) tetrafluoroborate react with ortho-alkynyl-substituted carbonyl compounds and various nucleophiles to yield valuable iodinated heterocycles. This process illustrates the compound's versatility in organic synthesis, enabling the modification of the nucleophile nature to achieve a wide range of heterocyclic compounds (Barluenga et al., 2003).

Chiral Nanoscopic Assemblies Research on bis(4-fluorophenyl)iodonium chloride extends into the field of nanotechnology, where it contributes to the synthesis and characterization of optically active nanoscopic assemblies. These assemblies, formed through coordination bonds between bis[4-(4‘-pyridyl)phenyl]iodonium and chiral transition metals, demonstrate the potential for constructing chiral hybrid iodonium-transition metal molecular squares. Such structures have implications in materials science, particularly in the development of new materials with specific optical properties (Olenyuk et al., 1996).

Glycosylation Strategies Another significant application is in the transformation of n-pentenyl glycosides (NPGs) into glycosyl fluorides using bis(pyridinium) iodonium(I) tetrafluoroborate (IPy2BF4), a compound closely related to bis(4-fluorophenyl)iodonium chloride. This transformation is crucial in glycosylation strategies, offering a new set of semiorthogonal glycosyl donors that can be used alone or in combination with n-pentenyl orthoesters (NPOEs), highlighting the compound's utility in complex carbohydrate synthesis (López et al., 2007).

Preparation of Aryliodonium Salts The compound plays a role in the preparation of (4-iodophenyl)aryliodonium salts, serving as a precursor for electrophilic radiofluorination and other phenylation reactions. These salts are pivotal in synthesizing reagents for transition metal-catalyzed cross-coupling and other metal-organic reactions, underscoring the compound's importance in facilitating complex organic synthesis processes (Cardinale et al., 2012).

properties

IUPAC Name

bis(4-fluorophenyl)iodanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2I.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOHSFVTEGLKML-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939631
Record name Bis(4-fluorophenyl)iodanium chloride
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Molecular Weight

352.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-fluorophenyl)iodonium chloride

CAS RN

1828-09-7
Record name Iodonium, bis(4-fluorophenyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1828-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Iodonium, bis(p-fluorophenyl)-, chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-fluorophenyl)iodanium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-fluorophenyl)iodonium chloride
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